

(E)-2-Butenedial: A Technical Guide to its Synthesis, Discovery, and Biological Significance

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Compound of Interest		
Compound Name:	Butenedial	
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(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Abstract

(E)-2-**Butenedial**, also known as fumaraldehyde, is an α,β -unsaturated dicarbonyl compound of significant interest in organic synthesis and toxicology. Its reactive nature, stemming from the presence of two aldehyde functionalities and a conjugated double bond, makes it a versatile precursor for the synthesis of various heterocyclic compounds and a subject of study for its biological effects. This technical guide provides a comprehensive overview of the synthesis, discovery, and known biological activities of (E)-2-**Butenedial**, with a focus on experimental methodologies and data presentation for a scientific audience.

Introduction

(E)-2-**Butenedial** is a four-carbon dialdehyde with the chemical formula C₄H₄O₂. The presence of the trans-configured carbon-carbon double bond distinguishes it from its cis-isomer, maleic dialdehyde. The conjugated system and the electrophilic nature of the aldehyde groups are the primary determinants of its chemical reactivity and biological activity.

Chemical Structure and Properties:



Property	Value
IUPAC Name	(2E)-But-2-enedial
Synonyms	Fumaraldehyde, trans-Butenedial
Molecular Formula	C4H4O2
Molecular Weight	84.07 g/mol
CAS Number	2363-83-9
Appearance	Expected to be a colorless to pale yellow liquid[1]

Discovery

Detailed information regarding the initial discovery and first synthesis of (E)-2-**butenedial** is not extensively documented in readily available historical chemical literature.

Synthesis of (E)-2-Butenedial

Two primary synthetic routes to (E)-2-**butenedial** have been described in the chemical literature: the oxidation of furan and the hydrolysis of its diacetal precursor.

Oxidation of Furan

The oxidation of furan can lead to the formation of (E)-2-butenedial, often as an intermediate that can be further oxidized to maleic anhydride or other products.[2][3] Controlling the oxidation conditions is crucial to isolate the dialdehyde.

General Reaction Scheme:



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Caption: Oxidation of furan to (E)-2-butenedial.

Experimental Protocol (General Approach):

A detailed, contemporary experimental protocol for the selective oxidation of furan to (E)-2-butenedial with high yield is not well-documented in the reviewed literature. However, historical methods for the oxidation of furans often employ reagents like bromine in methanol or peroxy acids. These reactions typically proceed through a 2,5-dioxygenated furan intermediate which then rearranges to the dicarbonyl compound.

Hydrolysis of Fumaraldehyde bis(dimethyl acetal)

A more controlled and widely applicable method for the preparation of (E)-2-**butenedial** is the acid-catalyzed hydrolysis of its stable precursor, Fumaraldehyde bis(dimethyl acetal) (trans-1,1,4,4-tetramethoxy-2-butene).[4] This acetal is commercially available, making this a practical route for laboratory-scale synthesis.

Reaction Scheme:

H₂O, H⁺

Fumaraldehyde bis(dimethyl acetal) — Acidic Hydrolysis
(E)-2-Butenedial

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Caption: Synthesis of (E)-2-butenedial via acetal hydrolysis.

Experimental Protocol:

A German patent describes the hydrolysis of maleindialdehyde diacetals in the presence of an acid catalyst to produce maleic dialdehyde, which is then reacted with hydrazine to form



pyridazine.[5] This indicates that the hydrolysis of the corresponding trans-diacetal should yield (E)-2-butenedial.

Materials:

- Fumaraldehyde bis(dimethyl acetal)
- Dilute aqueous acid (e.g., hydrochloric acid or sulfuric acid)
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

- Dissolve Fumaraldehyde bis(dimethyl acetal) in a suitable solvent.
- Add dilute aqueous acid to the solution.
- Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
- Extract the aqueous layer with an organic solvent.
- Combine the organic extracts, dry over an anhydrous drying agent, and filter.
- Remove the solvent under reduced pressure to yield crude (E)-2-butenedial.
- Purify the product by distillation under reduced pressure or by column chromatography.

Quantitative Data:

Specific yield and detailed spectroscopic data from a peer-reviewed synthesis of (E)-2-**Butenedial** are not readily available in the searched literature. The following table provides computed and expected spectroscopic characteristics.



Data Type	Expected/Computed Values
¹H NMR	Signals for aldehydic protons and vinyl protons are expected.
¹³ C NMR	Resonances for carbonyl carbons and sp ² hybridized carbons are expected.
IR (Infrared)	Characteristic absorptions for C=O (aldehyde) and C=C stretching.
Mass Spec.	Molecular ion peak and fragmentation pattern consistent with the structure.

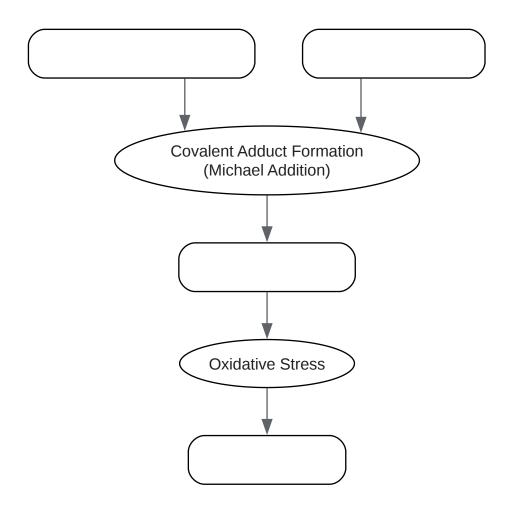
Biological Activity and Signaling Pathways

The biological activity of (E)-2-**butenedial** is not extensively studied; however, as an α,β -unsaturated dicarbonyl compound, its toxicological profile is expected to be similar to other members of this class, such as acrolein and crotonaldehyde.

Mechanism of Cytotoxicity

The primary mechanism of cytotoxicity for α,β -unsaturated carbonyls is through Michael-type addition reactions with biological nucleophiles.[6] The electrophilic β -carbon of the conjugated system is susceptible to attack by sulfhydryl groups of cysteine residues in proteins and glutathione, as well as amino groups of other amino acid residues and DNA bases.





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Caption: General mechanism of cytotoxicity for α,β -unsaturated carbonyls.

This covalent modification can lead to:

- Enzyme Inactivation: Modification of cysteine residues in the active sites of enzymes can lead to their inactivation.
- Depletion of Glutathione: Glutathione (GSH) is a major cellular antioxidant. Its depletion by adduction with electrophiles like (E)-2-butenedial can lead to increased oxidative stress.
- Disruption of Signaling Pathways: Covalent modification of signaling proteins can disrupt cellular communication and lead to apoptosis. Formaldehyde has been shown to influence signaling pathways such as NF-kappaB.[7] Acetaldehyde has been shown to activate protein kinase C and other signaling pathways in hepatic stellate cells.[8]



Potential Signaling Pathways Involved

While specific signaling pathways affected by (E)-2-butenedial have not been elucidated, based on studies of similar aldehydes, potential targets include:

- MAPK (Mitogen-Activated Protein Kinase) Pathways: These pathways are involved in cellular stress responses.
- NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a key regulator of inflammation.
- Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: This pathway is a master regulator
 of the antioxidant response.

Applications in Drug Development and Research

The high reactivity of (E)-2-**butenedial** makes it a useful building block in organic synthesis. It can participate in various reactions, including:

- Diels-Alder Reactions: The conjugated double bond can act as a dienophile, allowing for the construction of six-membered rings.[9][10]
- Synthesis of Heterocycles: The two aldehyde groups provide reactive handles for the synthesis of a variety of heterocyclic compounds, such as pyridazines.[5]

Conclusion

(E)-2-**Butenedial** is a reactive dicarbonyl compound with potential applications in organic synthesis. While detailed experimental protocols for its synthesis and specific data on its biological activity are not extensively reported, its chemical properties can be inferred from its structure and the behavior of related compounds. The primary synthetic routes involve the controlled oxidation of furan or the hydrolysis of its commercially available diacetal precursor. Its biological activity is likely dominated by its electrophilic nature, leading to cytotoxicity through the covalent modification of cellular nucleophiles. Further research is needed to fully characterize the synthesis, spectroscopic properties, and specific biological effects of this intriguing molecule.



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